Golvatinib

Description

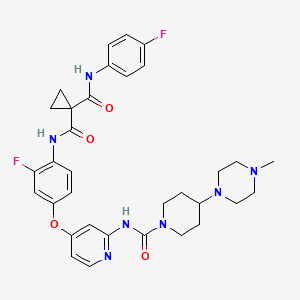

Structure

3D Structure

Properties

IUPAC Name |

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRCJCNVNUFYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37F2N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239155 | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928037-13-2 | |

| Record name | Golvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Golvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11977 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Golvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOLVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Signaling Pathway Inhibition of Golvatinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib (E7050) is a potent, orally bioavailable small-molecule inhibitor that concurrently targets multiple receptor tyrosine kinases (RTKs) implicated in tumorigenesis and angiogenesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its inhibition of key signaling pathways. It includes a compilation of quantitative data from preclinical studies, detailed experimental methodologies for core assays, and visual representations of the signaling cascades and experimental workflows to support further research and development efforts in oncology.

Introduction

Receptor tyrosine kinases are critical mediators of cellular signaling, regulating processes such as cell growth, proliferation, survival, and migration. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a multi-targeted kinase inhibitor with primary activity against c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), both of which play crucial roles in tumor progression and the formation of new blood vessels that supply tumors.[1][2] This dual inhibition provides a multi-pronged approach to cancer therapy by directly targeting tumor cells and their vascular supply. Additionally, this compound has been shown to inhibit other RTKs, including RON and members of the Eph receptor family, further broadening its therapeutic potential.[3]

Mechanism of Action and Signaling Pathway Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing the phosphorylation and subsequent activation of downstream signaling pathways.[3]

Inhibition of the c-Met Signaling Pathway

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of several downstream pro-oncogenic pathways, including the PI3K/Akt and RAS/MAPK pathways. These pathways promote cell survival, proliferation, and invasion.[4] this compound effectively blocks the phosphorylation of c-Met, thereby inhibiting these downstream effects.[4][5] In certain cancer models, this has been shown to circumvent resistance to EGFR inhibitors, where c-Met activation can act as a bypass signaling route.[4][6]

Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation. Its ligand, VEGF, stimulates endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, this compound can disrupt the tumor's blood supply, leading to nutrient deprivation and reduced growth.[7] The downstream signaling of VEGFR-2 involves pathways such as the PLCγ-PKC-MAPK cascade, which is crucial for endothelial cell function.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Kinase and Cell Growth Inhibition by this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| c-Met | Kinase Assay | 14 | [5][6][7] |

| VEGFR-2 | Kinase Assay | 16 | [4][5][6][7] |

| RON | Kinase Assay | 17 (0.017 µmol/L) | [3] |

| c-Kit | Kinase Assay | 10 (0.010 µmol/L) | [3] |

| EphA6 | Kinase Assay | 7 (0.007 µmol/L) | [3] |

| EphB2 | Kinase Assay | 7 (0.007 µmol/L) | [3] |

| EphA8 | Kinase Assay | 8 (0.008 µmol/L) | [3] |

| EphA7 | Kinase Assay | 11 (0.011 µmol/L) | [3] |

| EphB4 | Kinase Assay | 12 (0.012 µmol/L) | [3] |

| EphB1 | Kinase Assay | 16 (0.016 µmol/L) | [3] |

| EphA5 | Kinase Assay | 18 (0.018 µmol/L) | [3] |

| MKN45 (c-Met amplified) | Cell Growth | 37 | [4][6] |

| EBC-1 (c-Met amplified) | Cell Growth | 6.2 | [4][6] |

| Hs746T (c-Met amplified) | Cell Growth | 23 | [4][6] |

| SNU-5 (c-Met amplified) | Cell Growth | 24 | [4][6] |

| HUVEC (HGF stimulated) | Cell Growth | 17 | [7] |

| HUVEC (VEGF stimulated) | Cell Growth | 84 | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing | Outcome | Reference |

| c-Met amplified tumor lines | 50-200 mg/kg | Tumor regression and disappearance | [4] |

| Peritoneal dissemination model | Not specified | Antitumor effect and prolonged lifespan | [4] |

| Ma-1/HGF (HGF-transfected) | Not specified | Inhibition of angiogenesis and tumor growth | [5] |

| Combination with Gefitinib | Not specified | Marked regression of tumor growth | [4] |

| Combination with Lenvatinib | 100 mg/kg | Sensitizes tumors to Lenvatinib | [8] |

Table 3: Phase I Clinical Trial Data for this compound

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | 400 mg once daily | [3][9] |

| Frequent Adverse Events (>10% incidence) | Diarrhea, nausea, vomiting, fatigue, decreased appetite, elevated ALT/AST, dry skin, dysgeusia | [3][9] |

| Best Overall Response | Stable Disease | [3] |

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of this compound against its target kinases, such as c-Met and VEGFR-2.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., c-Met, VEGFR-2)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (at a concentration near the Km for the specific kinase)

-

Substrate (e.g., poly(Glu, Tyr) 4:1 for general tyrosine kinases)

-

This compound (serially diluted in DMSO)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader (luminometer)

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a master mix containing the kinase, substrate, and ATP in kinase buffer.

-

Add the master mix to the wells to initiate the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Stop the reaction and detect the remaining ATP (or generated ADP) using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

-

WST-8 Cell Viability Assay

This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases in metabolically active cells.

-

Reagents and Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

WST-8 reagent

-

96-well cell culture plates

-

Microplate reader (450 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1-3 x 10³ cells/well) in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-only control wells.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

-

Materials and Methods:

-

Immunocompromised mice (e.g., nude or NOD-SCID)

-

Human cancer cell line known to be sensitive to this compound

-

Matrigel or similar basement membrane matrix (optional)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

-

-

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50-200 mg/kg) or vehicle orally once daily.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as Western blotting to assess target phosphorylation (pharmacodynamics) or immunohistochemistry.

-

Experimental and Logical Workflows

The preclinical evaluation of a kinase inhibitor like this compound typically follows a structured workflow, moving from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR-2 with demonstrated antitumor and anti-angiogenic activity in a range of preclinical models. Its ability to target multiple oncogenic pathways simultaneously makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents. This technical guide provides a foundational resource for researchers and drug developers, offering key data and methodologies to facilitate further investigation into the therapeutic potential of this compound and similar multi-targeted kinase inhibitors.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mimetas.com [mimetas.com]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. himedialabs.com [himedialabs.com]

- 8. c-MET [stage.abbviescience.com]

- 9. researchgate.net [researchgate.net]

Golvatinib: A Technical Guide to a Dual c-Met and VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib (E7050) is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By targeting these two key pathways, this compound demonstrates significant potential in cancer therapy through the simultaneous inhibition of tumor cell proliferation, survival, migration, invasion, and tumor angiogenesis.[1] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, in vivo efficacy, and detailed experimental protocols for its evaluation. Additionally, it visualizes the core signaling pathways and experimental workflows to support further research and development.

Introduction

The c-Met and VEGFR-2 signaling pathways are critical drivers in the progression of many human cancers.[1] Aberrant activation of the c-Met pathway is associated with poor clinical outcomes, promoting tumor growth, invasion, and metastasis.[1] Concurrently, the VEGF/VEGFR-2 axis is a principal mediator of tumor angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1] this compound's dual inhibitory action on these pathways presents a compelling therapeutic strategy to combat cancer through multiple mechanisms.

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against both c-Met and VEGFR-2 kinases, as well as significant anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| c-Met | 14 |

| VEGFR-2 | 16 |

Data sourced from multiple studies.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | c-Met Status | IC50 (nM) |

| MKN45 | Gastric Carcinoma | Amplified | 37 |

| EBC-1 | Lung Cancer | Amplified | 6.2 |

| Hs746T | Gastric Carcinoma | Amplified | 23 |

| SNU-5 | Gastric Carcinoma | Amplified | 24 |

Data reflects the potent activity of this compound in c-Met amplified cell lines.[1]

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown that this compound effectively inhibits tumor growth and angiogenesis. High doses of this compound (50-200 mg/kg) have been reported to induce tumor regression in models with c-Met amplification. In a phase I clinical trial in patients with advanced solid tumors, the maximum tolerated dose (MTD) was determined to be 400 mg once daily.[2] The most common treatment-related adverse events included diarrhea, nausea, vomiting, and fatigue.[3][2]

Table 3: Summary of In Vivo Studies with this compound

| Model Type | Dosing | Key Findings |

| Xenograft Models | 50-200 mg/kg (mice) | Strong inhibition of tumor growth and angiogenesis; tumor regression at high doses in c-Met amplified models. |

| Peritoneal Dissemination Model | Not specified | Demonstrated antitumor effect and significant prolongation of lifespan.[1] |

| Phase I Clinical Trial | 100-450 mg (human) | MTD established at 400 mg once daily; evidence of c-Met target modulation.[2] |

Signaling Pathways

The c-Met Signaling Pathway

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers several key pathways, including the RAS/MAPK cascade, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[4] Other important downstream effectors include STAT3 and SRC, which are involved in cell motility and invasion.[4]

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

The VEGFR-2 Signaling Pathway

VEGF-A is the primary ligand for VEGFR-2. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are central to angiogenesis. Key pathways include the PLCγ-PKC-MAPK route, which drives endothelial cell proliferation, and the PI3K/AKT pathway, which promotes endothelial cell survival.[5][6] VEGFR-2 signaling also activates pathways involving SRC and FAK, which are critical for endothelial cell migration.[5][6]

Caption: The VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for determining the IC50 of this compound against c-Met or VEGFR-2.

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock.

-

Thaw recombinant human c-Met or VEGFR-2 kinase, ATP solution, and a suitable kinase substrate (e.g., Poly-(Glu,Tyr) 4:1).

-

Prepare serial dilutions of this compound in 1x Kinase Buffer with a constant, low percentage of DMSO (e.g., <1%).

-

-

Assay Procedure:

-

In a 96-well white plate, add 5 µL of the diluted this compound or vehicle control.

-

Add 20 µL of diluted kinase to each well, except for the "blank" control wells.

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and substrate.

-

Initiate the kinase reaction by adding 25 µL of the master mix to all wells.

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection:

-

Equilibrate a luminescence-based kinase detection reagent (e.g., Kinase-Glo® Max) to room temperature.

-

Add 50 µL of the detection reagent to each well.

-

Incubate at room temperature for 15 minutes, protected from light.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the "blank" reading from all other values.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability (MTT) Assay

This protocol is for determining the anti-proliferative IC50 of this compound in cancer cell lines.

-

Cell Plating:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Agitate the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

-

Cell Preparation and Implantation:

-

Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 1-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor volume using calipers (Volume = (Length x Width²)/2).

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle for oral administration.

-

Administer this compound or the vehicle control to the respective groups at the desired dose and schedule (e.g., once daily by oral gavage).

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

Analyze the statistical significance of the differences in tumor volume between the groups.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: A generalized preclinical workflow for kinase inhibitor evaluation.

Conclusion

This compound is a potent dual inhibitor of c-Met and VEGFR-2 with demonstrated anti-tumor activity in both in vitro and in vivo models. Its ability to concurrently target key pathways involved in tumor growth, survival, and angiogenesis makes it a significant compound for cancer research and therapeutic development. The data and protocols presented in this guide are intended to provide a comprehensive resource for professionals in the field to facilitate further investigation into the therapeutic potential of this compound and similar dual-targeting agents.

References

- 1. E7050: a dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sedapds.com [sedapds.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

Golvatinib: A Multi-Targeted Kinase Inhibitor Disrupting Tumor Angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. It is a complex process regulated by a delicate balance of pro- and anti-angiogenic factors. Key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Hepatocyte Growth Factor (HGF) pathways, are often dysregulated in cancer, leading to sustained angiogenesis. Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in inhibiting tumor angiogenesis, and summarizes key preclinical data and experimental methodologies.

Introduction: The Challenge of Tumor Angiogenesis

The reliance of solid tumors on a dedicated blood supply for oxygen and nutrients has made anti-angiogenic therapy a cornerstone of modern oncology. The VEGF signaling pathway, primarily through VEGF Receptor 2 (VEGFR2), is a major driver of this process, and its inhibition has led to significant clinical benefits. However, tumors often develop resistance to VEGF-targeted therapies through the activation of alternative pro-angiogenic pathways.[1][2] The HGF/c-Met signaling cascade is a prominent escape mechanism, promoting endothelial cell proliferation, migration, and survival, thereby compensating for VEGFR inhibition.[3][4] This highlights the need for therapeutic strategies that can simultaneously block multiple key angiogenic pathways.

This compound: A Multi-Targeted Approach to Anti-Angiogenesis

This compound is a multi-targeted tyrosine kinase inhibitor with potent activity against several key drivers of tumor angiogenesis. Its primary targets are c-Met (the HGF receptor) and VEGFR2.[5][6][7] Additionally, this compound has been shown to inhibit other important angiogenic mediators, including Tie2 and EphB4.[1][2] This multi-pronged attack allows this compound to not only directly inhibit angiogenesis but also to counteract resistance mechanisms that arise from single-pathway blockade.

Mechanism of Action

This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket of the intracellular kinase domains of its target receptors. This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell function and vessel formation.[7]

-

Inhibition of the HGF/c-Met Pathway: By blocking c-Met, this compound inhibits HGF-stimulated endothelial cell proliferation, migration, and morphogenesis.[3][4]

-

Inhibition of the VEGF/VEGFR2 Pathway: this compound's targeting of VEGFR2 directly blocks the primary pro-angiogenic signals mediated by VEGF.[5][6]

-

Inhibition of Tie2 and EphB4 Signaling: The inhibition of Tie2, the receptor for angiopoietins, and EphB4, involved in vessel maturation and stabilization, further contributes to the disruption of tumor vasculature.[1][2] In vitro studies have shown that this compound can inhibit pericyte-mediated vessel stabilization and the differentiation of pro-angiogenic Tie2-expressing macrophages (TEMs).[1][2]

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies, demonstrating this compound's potent inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | Reference |

| c-Met | 14 | [6][7] |

| VEGFR2 | 16 | [5][6][7] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MKN45 | Gastric Cancer | 37 | [5][6] |

| EBC-1 | Lung Cancer | 6.2 | [5][6] |

| Hs746T | Gastric Cancer | 23 | [5][6] |

| SNU-5 | Gastric Cancer | 24 | [5][6] |

| A549 | Lung Cancer | 6,890 - 7,700 | [6] |

Note: The higher IC50 values in certain cell lines like A549 suggest that the direct anti-proliferative effect of this compound can be cell-type dependent.[6]

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound

| Tumor Model | Treatment | Outcome | Reference |

| Various Xenografts | This compound (50-200 mg/kg) | Inhibition of c-Met and VEGFR-2 phosphorylation, tumor growth inhibition, and tumor regression. | [5] |

| Peritoneal Dissemination Model | This compound | Anti-tumor effect and significant prolongation of lifespan. | [5] |

| K1/Ang2 and AN3CA Xenografts | Lenvatinib + this compound | Synergistic anti-tumor effects and decreased tumor microvessel density.[4][8][9] | [8] |

Key Signaling Pathways Targeted by this compound

The diagrams below, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.

HGF/c-Met Signaling Pathway

References

- 1. Multitargeting strategy using lenvatinib and this compound: maximizing anti-angiogenesis activity in a preclinical cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenvatinib in combination with this compound overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Preclinical Efficacy of Golvatinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E-7050) is an orally bioavailable small molecule that acts as a potent dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] These kinases are crucial mediators of tumor cell proliferation, survival, migration, and angiogenesis, and their dysregulation is implicated in the pathogenesis of various malignancies.[1][3] Preclinical studies have demonstrated this compound's significant anti-tumor activity through the targeted inhibition of these pathways. This technical guide provides a comprehensive summary of the preclinical data on this compound's efficacy, including detailed experimental protocols and a visual representation of its mechanism of action.

In Vitro Efficacy

Kinase Inhibition

This compound demonstrates potent and specific inhibition of c-Met and VEGFR-2 kinases. In vitro kinase assays have established its inhibitory activity at nanomolar concentrations.

| Target Kinase | IC50 (nM) |

| c-Met | 14[4][5][6] |

| VEGFR-2 | 16[4][5][6][7] |

| Tie2 | - |

| EphB4 | - |

| c-Kit | 10 |

| Ron | 17 |

IC50 values for Tie2 and EphB4 were not explicitly quantified in the provided search results, but this compound is noted to be a potent inhibitor of these kinases.[3][8][9]

Cell Proliferation Inhibition

This compound effectively inhibits the growth of various human cancer cell lines, particularly those with c-Met amplification. The half-maximal inhibitory concentration (IC50) for cell growth varies across different cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| MKN45 | Gastric Carcinoma | 37[4][7] |

| EBC-1 | Lung Cancer | 6.2[4][7] |

| Hs746T | Gastric Carcinoma | 23[4][7] |

| SNU-5 | Gastric Carcinoma | 24[4][7] |

| A549 | Lung Cancer | Higher IC50[4][7] |

| SNU-1 | Gastric Carcinoma | Higher IC50[4][7] |

| MKN74 | Gastric Carcinoma | Higher IC50[7] |

In Vivo Efficacy

Xenograft Models

Preclinical evaluation in mouse xenograft models has demonstrated significant anti-tumor effects of this compound.[3] Treatment with this compound led to the inhibition of both c-Met and VEGFR-2 phosphorylation within the tumor tissue, resulting in strong inhibition of tumor growth and angiogenesis.[5][7] In models with c-Met gene amplification, high doses of this compound (50–200 mg/kg) induced tumor regression and even disappearance.[5][7] Furthermore, in a peritoneal dissemination model, this compound demonstrated an anti-tumor effect and significantly prolonged the lifespan of treated mice.[7]

Combination Therapy

The efficacy of this compound has also been explored in combination with other targeted therapies. In xenograft models resistant to the EGFR inhibitor ZD1839 due to HGF-transfection, the combination of this compound and ZD1839 induced marked regression of tumor growth.[5] Similarly, combining this compound with the multi-tyrosine kinase inhibitor lenvatinib in thyroid and endometrial cancer models resulted in inhibited pericyte network development and Tie2-expressing macrophage (TEM) infiltration, leading to severe perfusion disorder and massive apoptosis.[8][9] This combination therapy was well-tolerated with manageable body weight loss.[8][9] In vitro studies also suggest that the combination of this compound and lenvatinib inhibits pericyte-mediated vessel stabilization and TEM differentiation.[8][9]

Mechanism of Action & Signaling Pathways

This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cell growth, survival, and angiogenesis. The primary mechanism involves the dual inhibition of c-Met and VEGFR-2.

c-Met Signaling Pathway

Activation of the c-Met receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers a signaling cascade that promotes cell proliferation, survival, and motility. This compound blocks the phosphorylation of c-Met, thereby inhibiting downstream signaling. In EGFR mutant lung cancer cell lines, this compound has been shown to block the Met/Gab1/PI3K/Akt pathway, which can circumvent resistance to EGFR tyrosine kinase inhibitors (TKIs).[4][5][7]

Caption: this compound inhibits the HGF-induced c-Met signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) binds to and activates VEGFR-2, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival. This compound inhibits the phosphorylation of VEGFR-2, thereby disrupting this pro-angiogenic signaling.

Caption: this compound disrupts angiogenesis by inhibiting VEGFR-2 signaling.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology:

-

Recombinant human c-Met or VEGFR-2 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added to the reaction at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a suitable method, such as radioisotope incorporation (e.g., [γ-33P]ATP) followed by scintillation counting, or a non-radioactive method like ELISA with a phospho-specific antibody.

-

The percentage of kinase inhibition is calculated for each this compound concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To determine the IC50 of this compound on the growth of cancer cell lines.

Methodology:

-

Cancer cells (e.g., MKN45, EBC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, WST assay, or CellTiter-Glo® Luminescent Cell Viability Assay.

-

The absorbance or luminescence is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated for each this compound concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Study Workflow

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Caption: A typical workflow for assessing in vivo efficacy using a xenograft model.

Conclusion

The preclinical data for this compound strongly support its potential as an anti-cancer therapeutic. Its potent dual inhibitory activity against c-Met and VEGFR-2, coupled with its effects on other key kinases like Tie2 and EphB4, provides a multi-pronged attack on tumor growth and angiogenesis. The in vitro and in vivo studies consistently demonstrate its efficacy in inhibiting cancer cell proliferation and causing tumor regression, particularly in tumors with c-Met amplification. The promising results from combination therapy studies further highlight its potential to overcome resistance to other targeted agents. This comprehensive preclinical profile has provided a solid foundation for the clinical development of this compound in various solid tumors.[3][10]

References

- 1. Facebook [cancer.gov]

- 2. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Multitargeting strategy using lenvatinib and this compound: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multitargeting strategy using lenvatinib and this compound: maximizing anti-angiogenesis activity in a preclinical cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A phase I, dose-escalation study of the multitargeted receptor tyrosine kinase inhibitor, this compound, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Golvatinib: A Multi-Targeted Kinase Inhibitor Beyond c-Met and VEGFR-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E7050) is a potent, orally bioavailable small molecule inhibitor initially recognized for its dual targeting of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1] This technical guide provides an in-depth exploration of this compound's inhibitory activity against other key oncogenic kinases, namely the Ephrin (Eph) receptor family, c-Kit, and Ron. This document summarizes the quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against a range of kinases beyond its primary targets. The half-maximal inhibitory concentrations (IC50) from isolated kinase assays are summarized in the table below.

| Target Kinase | IC50 (µM) |

| c-Met | 0.001 |

| VEGFR-2 | 0.016 |

| EphA5 | 0.007 - 0.018 |

| EphA6 | 0.007 - 0.018 |

| EphA7 | 0.007 - 0.018 |

| EphA8 | 0.007 - 0.018 |

| EphB1 | 0.007 - 0.018 |

| EphB2 | 0.007 - 0.018 |

| EphB4 | 0.007 - 0.018 |

| c-Kit | 0.010 |

| Ron | 0.017 |

Table 1: In vitro inhibitory activity of this compound against a panel of receptor tyrosine kinases. The IC50 values for the Eph receptor family members are presented as a range.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following protocol provides a representative methodology for determining the in vitro inhibitory activity of this compound against receptor tyrosine kinases. This protocol is based on established methods for kinase assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified Ephrin receptors, c-Kit, and Ron kinases.

Materials:

-

Recombinant human Ephrin receptor, c-Kit, or Ron kinase domain.

-

This compound (E7050) of known concentration.

-

ATP (Adenosine triphosphate).

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Radiolabeled ATP (γ-32P-ATP or γ-33P-ATP).

-

Phosphocellulose paper or membrane.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Mixture: In a 96-well plate, add the kinase, substrate peptide, and kinase assay buffer.

-

Initiation of Reaction: Add the diluted this compound or vehicle (DMSO) to the wells. Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Start Kinase Reaction: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Visualizations

The following diagrams illustrate the canonical signaling pathways of the Ephrin receptors, c-Kit, and Ron, which are targeted by this compound.

Ephrin Receptor Signaling Pathway

Caption: Ephrin Receptor Signaling Pathway.

c-Kit Signaling Pathway

Caption: c-Kit Receptor Signaling Pathway.

Ron Signaling Pathway

Caption: Ron Receptor Signaling Pathway.

Conclusion

This compound's inhibitory profile extends beyond c-Met and VEGFR-2 to include the Ephrin receptor family, c-Kit, and Ron, all of which are implicated in various aspects of tumorigenesis and metastasis. The potent, nanomolar inhibition of these additional targets suggests that this compound's anti-cancer activity may be broader than initially characterized. This multi-targeted profile could be advantageous in overcoming resistance mechanisms that arise from the activation of alternative signaling pathways. Further research into the clinical implications of this compound's activity against this expanded set of kinases is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for scientists and researchers to design and interpret further studies on this compound and other multi-targeted kinase inhibitors.

References

Investigating Golvatinib's Effect on Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golvatinib (E7050) is a potent, orally available, small-molecule tyrosine kinase inhibitor (TKI) with significant potential in oncology. It primarily functions as a dual inhibitor of c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are key drivers of tumor progression, angiogenesis, and metastasis.[1] The c-Met signaling pathway, upon activation by its ligand HGF, triggers a cascade of events leading to increased cell proliferation, motility, and invasion.[1][2] Similarly, the VEGF/VEGFR2 pathway is a critical regulator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[3] this compound also demonstrates inhibitory activity against other receptor tyrosine kinases implicated in cell migration and angiogenesis, including Tie2 and EphB4.[4] This multifaceted mechanism of action makes this compound a compelling candidate for inhibiting cancer cell migration and invasion.

This technical guide provides an in-depth overview of the experimental methodologies used to investigate the effects of this compound on cell migration, summarizes key quantitative data, and illustrates the underlying signaling pathways.

Core Signaling Pathways Targeted by this compound

This compound exerts its anti-migratory effects by interfering with key signaling cascades. The primary pathways affected are the c-Met and VEGFR2 signaling pathways.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to the c-Met receptor initiates a signaling cascade that promotes cell migration and invasion. This compound inhibits the autophosphorylation of c-Met, thereby blocking downstream signaling.

VEGFR2 Signaling Pathway

The binding of VEGF-A to VEGFR2 is a primary driver of angiogenesis, which is crucial for tumor growth and metastasis. This compound's inhibition of VEGFR2 blocks this pro-angiogenic signaling.

Experimental Protocols

To assess the inhibitory effect of this compound on cell migration, two primary in vitro assays are commonly employed: the Wound Healing (or Scratch) Assay and the Transwell Migration Assay.

Wound Healing Assay

This assay provides a straightforward method to study collective cell migration.

Protocol:

-

Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.

-

Serum Starvation: To minimize cell proliferation, incubate the confluent monolayer in a serum-free or low-serum medium for 12-24 hours prior to the assay.

-

Creating the "Wound": A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch in the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: The medium is replaced with fresh low-serum medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope with a camera.

-

Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Area at T0 - Area at Tx) / Area at T0) * 100

Transwell Migration Assay (Boyden Chamber Assay)

This assay is used to evaluate the chemotactic response of cells to a chemoattractant.

Protocol:

-

Chamber Preparation: Transwell inserts (typically with an 8 µm pore size membrane) are placed in a 24-well plate. For invasion assays, the membrane can be coated with an extracellular matrix component like Matrigel.[2]

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a serum-free medium.

-

Cell Seeding: A defined number of cells (e.g., 1 x 10^5) are seeded into the upper chamber of the Transwell insert. Various concentrations of this compound or a vehicle control are added to the upper chamber with the cells.[5]

-

Incubation: The plate is incubated for a period that allows for cell migration (e.g., 12-24 hours) at 37°C in a CO2 incubator.

-

Cell Removal: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol or paraformaldehyde) and stained (e.g., with crystal violet or DAPI).

-

Quantification: The number of migrated cells is counted in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify the relative number of migrated cells.

Western Blotting for Signaling Pathway Analysis

To confirm the mechanism of action of this compound, western blotting can be used to analyze the phosphorylation status of key proteins in the c-Met and VEGFR2 signaling pathways.

Protocol:

-

Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-c-Met, c-Met, p-VEGFR2, VEGFR2, p-Akt, Akt, p-ERK, ERK).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensities are quantified to determine the relative levels of protein phosphorylation.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from wound healing and transwell migration assays investigating the effect of this compound.

Table 1: Effect of this compound on Wound Closure in a Cancer Cell Line

| This compound Concentration (nM) | Wound Closure at 24h (%) | Standard Deviation |

| 0 (Vehicle) | 85.2 | ± 4.5 |

| 10 | 62.7 | ± 3.8 |

| 50 | 35.1 | ± 2.9 |

| 100 | 15.8 | ± 2.1 |

Table 2: Effect of this compound on Transwell Cell Migration

| This compound Concentration (nM) | Number of Migrated Cells (per field) | Standard Deviation |

| 0 (Vehicle) | 210 | ± 15 |

| 10 | 135 | ± 11 |

| 50 | 68 | ± 8 |

| 100 | 25 | ± 5 |

Table 3: Inhibitory Activity of this compound on Key Tyrosine Kinases

| Target Kinase | IC50 (nM) |

| c-Met | 14 |

| VEGFR2 | 16 |

| Tie2 | 25 |

| EphB4 | 30 |

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Conclusion

This compound demonstrates significant potential as an inhibitor of cancer cell migration through its potent and dual inhibition of the c-Met and VEGFR2 signaling pathways. The experimental protocols detailed in this guide provide robust methods for quantifying the anti-migratory effects of this compound and elucidating its mechanism of action. The presented data, while illustrative, highlights the dose-dependent inhibitory effects of this compound on cell migration. Further investigation using these and other advanced techniques will continue to be crucial in the clinical development of this compound as a therapeutic agent for metastatic cancers.

References

Golvatinib: A Technical Guide to its Chemical Structure, Properties, and Dual Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golvatinib, also known as E7050, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2).[1][2] These kinases are critical mediators of tumor cell proliferation, survival, migration, and angiogenesis.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its mechanism of action, with a focus on the experimental methodologies used to characterize its activity.

Chemical Structure and Physicochemical Properties

This compound is classified as an aromatic ether.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-pyridinyl]oxy]phenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | [1] |

| Molecular Formula | C₃₃H₃₇F₂N₇O₄ | [1] |

| Molecular Weight | 633.7 g/mol | [1] |

| CAS Number | 928037-13-2 | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (20 mg/mL), slightly soluble in Methanol and DMF. Insoluble in water. | [3][4][5] |

| Stability | Store at -20°C for up to 2 years as a powder. In DMSO, stable for 2 weeks at 4°C and 6 months at -80°C. | [1] |

| SMILES | CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | [2] |

| InChIKey | UQRCJCNVNUFYDX-UHFFFAOYSA-N | [2] |

Mechanism of Action: Dual Inhibition of c-Met and VEGFR-2

This compound exerts its anti-tumor activity by competitively inhibiting the ATP-binding sites of both c-Met and VEGFR-2, thereby blocking their phosphorylation and downstream signaling.[6] This dual inhibition addresses two significant pathways in cancer progression.

Inhibition of c-Met Signaling

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream pathways, including the PI3K/Akt and RAS/MAPK cascades, which promote cell proliferation, survival, and motility. This compound has been shown to potently inhibit HGF-induced c-Met autophosphorylation.[7]

Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Its ligand, VEGF, stimulates VEGFR-2, leading to the activation of pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways in endothelial cells. This compound effectively blocks VEGF-induced VEGFR-2 phosphorylation.[7]

The inhibitory activity of this compound against these kinases and various cancer cell lines is summarized in the table below.

| Target/Cell Line | IC₅₀ (nM) | Assay Type |

| c-Met (cell-free) | 14 | Kinase Assay |

| VEGFR-2 (cell-free) | 16 | Kinase Assay |

| MKN45 (gastric cancer) | 37 | Cell Proliferation |

| EBC-1 (lung cancer) | 6.2 | Cell Proliferation |

| Hs746T (gastric cancer) | 23 | Cell Proliferation |

| SNU-5 (gastric cancer) | 24 | Cell Proliferation |

Experimental Protocols

Western Blotting for c-Met and VEGFR-2 Phosphorylation

This protocol details the methodology used to assess the inhibitory effect of this compound on c-Met and VEGFR-2 phosphorylation in cultured cells.

1. Cell Culture and Treatment:

-

Human gastric cancer cell lines (e.g., MKN45) and human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.

-

For c-Met phosphorylation analysis, MKN45 cells are treated with varying concentrations of this compound for 2 hours.

-

For VEGFR-2 phosphorylation, HUVECs are serum-starved for 24 hours, then pre-incubated with this compound for 1 hour, followed by stimulation with VEGF (20 ng/mL) for 5 minutes.

2. Cell Lysis:

-

Cells are washed with cold PBS and lysed on ice with a lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgCl₂, 1 mM EDTA, 100 mM NaF, 1 mM PMSF, 1 mM sodium orthovanadate, and a protease inhibitor cocktail).[4]

3. Protein Quantification:

-

Protein concentration in the lysates is determined using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This protocol outlines the procedure to determine the effect of this compound on the growth of cancer cell lines.

1. Cell Seeding:

-

Cells (e.g., MKN45, EBC-1) are seeded in 96-well plates at a density of 1,500 cells/well in 100 µL of culture medium.

2. Compound Treatment:

-

After 24 hours, cells are treated with various concentrations of this compound and incubated for 72 hours.

3. Viability Assessment:

-

A cell viability reagent such as WST-8 is added to each well and incubated for 1-4 hours.

-

The absorbance is measured at 450 nm using a microplate reader.

-

The IC₅₀ values are calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways inhibited by this compound and a typical experimental workflow for its characterization.

Caption: this compound inhibits the HGF/c-Met signaling pathway.

Caption: this compound inhibits the VEGF/VEGFR-2 signaling pathway.

Caption: Experimental workflow for this compound characterization.

References

- 1. This compound (E7050) Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (E7050) CAS#: 928037-13-2 [m.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A phase I, dose-escalation study of the multitargeted receptor tyrosine kinase inhibitor, this compound, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols for Golvatinib in HUVEC Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Golvatinib in Human Umbilical Vein Endothelial Cell (HUVEC) culture. This document outlines the mechanism of action of this compound, its effects on HUVEC biology, and detailed protocols for key in vitro angiogenesis assays.

Introduction to this compound

This compound (also known as E7050) is a potent, orally bioavailable small molecule inhibitor of receptor tyrosine kinases (RTKs). It primarily targets c-Met (also known as hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers of tumor growth, metastasis, and angiogenesis.[1][2] By dual-targeting these pathways, this compound offers a promising strategy for cancer therapy.

Mechanism of Action:

This compound competitively binds to the ATP-binding site in the catalytic domain of both c-Met and VEGFR-2, inhibiting their autophosphorylation and subsequent downstream signaling.[1] The inhibition of these pathways in endothelial cells, such as HUVECs, is critical to its anti-angiogenic effects.

Effects of this compound on HUVECs

This compound exerts significant anti-angiogenic effects on HUVECs by inhibiting key processes involved in the formation of new blood vessels.

-

Inhibition of Proliferation: this compound represses the proliferation of HUVECs stimulated by either Hepatocyte Growth Factor (HGF) or Vascular Endothelial Growth Factor (VEGF).[1]

-

Inhibition of Cell Migration: By blocking c-Met and VEGFR-2 signaling, this compound is expected to impede HUVEC migration, a crucial step in angiogenesis.

-

Induction of Apoptosis: While specific data on this compound-induced apoptosis in HUVECs is limited, inhibition of survival signals downstream of c-Met and VEGFR-2 may lead to programmed cell death.

-

Inhibition of Tube Formation: this compound has been shown to inhibit the formation and stabilization of capillary-like structures by HUVECs in vitro.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity.

| Target | IC50 (nM) | Assay Type | Reference |

| c-Met Kinase | 14 | Kinase Assay | [1] |

| VEGFR-2 Kinase | 16 | Kinase Assay | [1] |

Signaling Pathways

This compound's dual inhibition of c-Met and VEGFR-2 disrupts critical signaling cascades in HUVECs.

Experimental Protocols

HUVEC Cell Culture Protocol

This protocol outlines the basic steps for culturing and maintaining HUVECs.

Materials:

-

Cryopreserved HUVECs

-

Endothelial Cell Growth Medium (EGM), supplemented with growth factors, serum, and antibiotics

-

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

-

Trypsin-EDTA solution (0.05%)

-

Trypsin Neutralizing Solution

-

Sterile tissue culture flasks (T-75)

-

Attachment factor (e.g., 0.1% gelatin solution)

-

Water bath, 37°C

-

Humidified incubator, 37°C, 5% CO2

-

Laminar flow hood

-

Centrifuge

Procedure:

-

Preparation:

-

Coat a T-75 flask with an attachment factor according to the manufacturer's instructions.

-

Warm the complete EGM to 37°C.

-

-

Thawing:

-

Quickly thaw the cryovial of HUVECs in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed EGM.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh EGM.

-

-

Seeding:

-

Seed the cells into the coated T-75 flask at a recommended density (e.g., 2,500-5,000 cells/cm²).

-

Gently rock the flask to ensure even distribution.

-

-

Incubation and Maintenance:

-

Incubate the flask at 37°C in a humidified 5% CO2 atmosphere.

-

Change the medium every 2-3 days.

-

-

Subculturing (Passaging):

-

When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

-

Add Trypsin-EDTA solution and incubate at 37°C until cells detach.

-

Neutralize the trypsin with Trypsin Neutralizing Solution.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh EGM and plate into new coated flasks at the desired split ratio (e.g., 1:2 to 1:4).

-

Proliferation Assay (WST-8/CCK-8 Assay)

This assay measures cell viability and proliferation based on the reduction of a tetrazolium salt by cellular dehydrogenases.[3]

Materials:

-

HUVECs

-

Complete EGM

-

96-well tissue culture plates, clear bottom

-

This compound stock solution (in DMSO)

-

WST-8 (or CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 1,500 cells/well in 100 µL of complete EGM.[3]

-

Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete EGM. The final DMSO concentration should be consistent across all wells and typically below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 72 hours).[3]

-

Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

Wound Healing (Scratch) Migration Assay

This assay assesses the ability of a confluent monolayer of cells to migrate and close a "wound" created by a scratch.

Materials:

-

HUVECs

-

Complete EGM

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.

-

Create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure or migration rate.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Materials:

-

HUVECs

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free or low-serum endothelial basal medium (EBM)

-

Complete EGM (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Pre-coat the top and bottom of the Transwell inserts with an attachment factor if required.

-

Seed HUVECs (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free or low-serum EBM containing different concentrations of this compound or vehicle control.

-

Add complete EGM (containing serum and growth factors as a chemoattractant) to the lower chamber.

-

Incubate for 4-24 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[3]

Materials:

-

HUVECs

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well tissue culture plates

-

Complete EGM

-

This compound stock solution

-

Microscope with a camera

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

-

Resuspend HUVECs in complete EGM containing different concentrations of this compound or a vehicle control.

-

Seed the HUVECs onto the polymerized matrix at a density of 1-2 x 10^4 cells/well.

-

Incubate at 37°C for 4-18 hours.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).

Materials:

-

HUVECs

-

6-well tissue culture plates

-

This compound stock solution

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HUVECs in 6-well plates and allow them to adhere.

-

Treat the cells with different concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell batches. Always refer to the manufacturer's instructions for reagents and equipment.

References

Application Notes and Protocols: Western Blot Analysis of p-c-Met Following Golvatinib Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection and quantification of phosphorylated c-Met (p-c-Met) in cell lysates by Western blot, following treatment with the c-Met and VEGFR-2 inhibitor, Golvatinib.

Introduction

The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, migration, and invasion.[1][2] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[1][2] this compound (E-7050) is an orally bioavailable small molecule inhibitor that potently targets both c-Met and VEGFR-2 kinases.[3][4][5][6] By binding to and inhibiting their activity, this compound can suppress tumor cell growth and angiogenesis.[3][7]

Western blotting is a fundamental technique used to detect specific proteins in a sample. This application note provides a comprehensive protocol to assess the efficacy of this compound in inhibiting c-Met activation by measuring the levels of phosphorylated c-Met (p-c-Met) at specific tyrosine residues (e.g., Tyr1234/1235), which are critical for kinase activation.[8][9]

Signaling Pathway

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain. This phosphorylation event triggers the recruitment and activation of downstream signaling molecules, including those in the PI3K/Akt and MAPK/RAS pathways, which drive cellular processes such as proliferation and survival.[1][2][10] this compound exerts its inhibitory effect by blocking this initial autophosphorylation step.

Figure 1. This compound Inhibition of the c-Met Signaling Pathway.

Experimental Protocol

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-c-Met.

Materials and Reagents

-

Cell Lines: A cell line known to express c-Met (e.g., MKN45, EBC-1, Hs746T, or SNU-5).[4][7]

-

This compound (E-7050): Prepare stock solutions in DMSO.

-

Hepatocyte Growth Factor (HGF): To stimulate c-Met phosphorylation.

-

Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

-

Protein Assay Kit: BCA or Bradford assay.

-

SDS-PAGE Gels: Appropriate percentage to resolve c-Met (~145 kDa).

-

Transfer Buffer: Standard Tris-Glycine buffer with methanol.

-

Membranes: PVDF or nitrocellulose.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

-

Primary Antibodies:

-

Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235) antibody.

-

Mouse or rabbit anti-total c-Met antibody.

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL or similar.

-

Western Blot Imaging System.

Experimental Workflow

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-MET [stage.abbviescience.com]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C33H37F2N7O4 | CID 16118392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. Met Antibody | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

Preparation and Application of Golvatinib Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction